molecular formula C11H12FNO3 B13694316 2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one

2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B13694316
M. Wt: 225.22 g/mol
InChI Key: FNWUOOSDBSBZAY-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one is a complex organic compound with a unique structure that includes a benzo oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzo oxazinone ring through a cyclization reaction. The introduction of the ethyl and fluoro groups can be achieved through selective alkylation and fluorination reactions, respectively. The hydroxymethyl group is often introduced via a hydroxymethylation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the oxazinone ring or other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites or hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one: shares similarities with other benzo oxazinone derivatives, such as:

Uniqueness

The presence of the fluoro group in this compound imparts unique properties, such as increased stability and potential biological activity. This makes it distinct from its chloro or bromo analogs, which may have different reactivity and applications.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

2-ethyl-5-fluoro-6-(hydroxymethyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H12FNO3/c1-2-7-11(15)13-10-8(16-7)4-3-6(5-14)9(10)12/h3-4,7,14H,2,5H2,1H3,(H,13,15)

InChI Key

FNWUOOSDBSBZAY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=CC(=C2F)CO

Origin of Product

United States

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